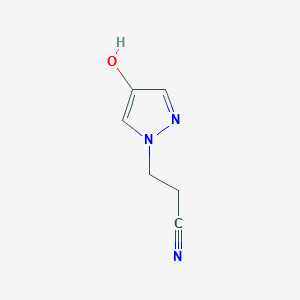
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
- 6-Chloro-3-hydrazinyl-2-(trifluoromethyl)pyridine
- 3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
Comparison: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .
Propiedades
Número CAS |
89444-04-2 |
|---|---|
Fórmula molecular |
C6H5ClF3N3 |
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-2-1-3(6(8,9)10)5(12-4)13-11/h1-2H,11H2,(H,12,13) |
Clave InChI |
LRCKCWCEIJLSJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


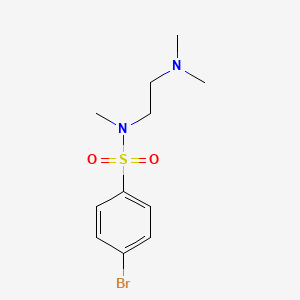
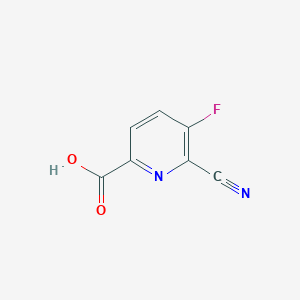
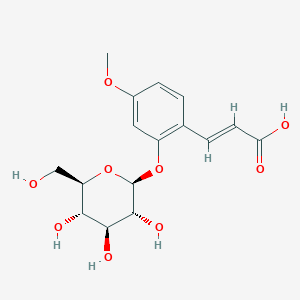


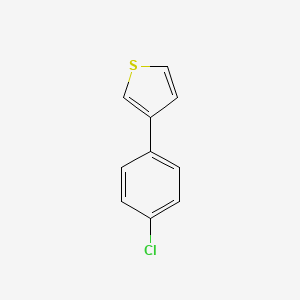
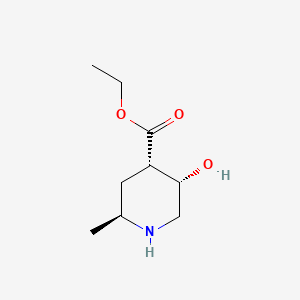
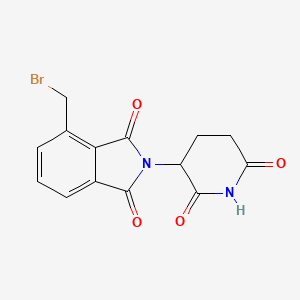
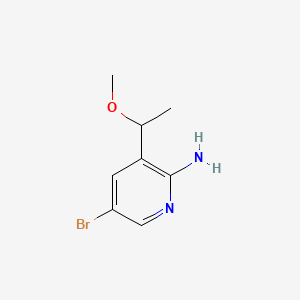

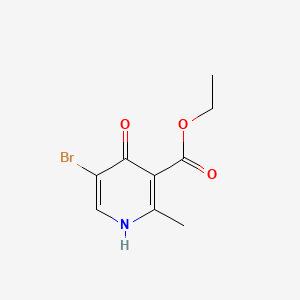

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
